Irreversible B2 Subunit Inactivation vs. Reversible Hydroxyurea Quenching
2-Azido-cdp irreversibly inactivates the RNR B2 subunit by covalent destruction of the essential tyrosyl radical, whereas hydroxyurea acts as a reversible, non-competitive inhibitor. The Ki of hydroxyurea for CDP reduction in human fibroblasts is 0.41 mM [1], while N3CDP acts at stoichiometric concentrations relative to the B2 subunit, with complete inactivation observed at 1 equivalent [2].
| Evidence Dimension | RNR Inhibition Mechanism & Potency |
|---|---|
| Target Compound Data | Stoichiometric inactivation (1 equivalent per B2 subunit); EPR-confirmed tyrosyl radical destruction [2] |
| Comparator Or Baseline | Hydroxyurea: Ki = 0.41 mM for CDP reduction (human fibroblasts) [1] |
| Quantified Difference | N3CDP inactivates at ~1:1 molar ratio vs. enzyme subunit; hydroxyurea requires >400-fold excess for comparable inhibition |
| Conditions | E. coli class Ia RNR (N3CDP); human diploid fibroblast RNR (hydroxyurea) |
Why This Matters
Procurement of N3CDP is essential for studies requiring covalent, irreversible RNR inactivation without the millimolar concentrations needed for hydroxyurea.
- [1] Engström, Y., et al. (1985). J. Biol. Chem. 260:9114–9116. Hydroxyurea Ki = 0.41 mM for CDP reduction in human fibroblasts. View Source
- [2] Thelander, L., & Larsson, B. (1976). J. Biol. Chem. 251(5):1398–1405. Stoichiometric inactivation of B2 by 2′-azido-diphosphates. View Source
